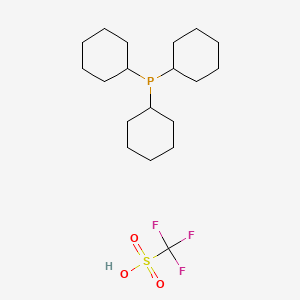
4-Chloro-2,6-difluorobenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-difluorobenzimidamide is an organic compound with the molecular formula C7H4ClF2N2 It is a derivative of benzimidamide, where the benzene ring is substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorobenzimidamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2,6-difluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Amidation: The amine group is converted to an imidamide group through a reaction with an appropriate amidating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.
化学反应分析
Types of Reactions
4-Chloro-2,6-difluorobenzimidamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidamides, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-2,6-difluorobenzimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological assays to study enzyme inhibition and receptor binding.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2,6-difluorobenzimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or bind to specific receptors, disrupting essential biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Chloro-2,6-difluorobenzaldehyde
- 4-Chloro-2,6-difluorobenzoic acid
- 4-Chloro-2,6-difluorobenzonitrile
Uniqueness
4-Chloro-2,6-difluorobenzimidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and materials science.
属性
分子式 |
C7H5ClF2N2 |
|---|---|
分子量 |
190.58 g/mol |
IUPAC 名称 |
4-chloro-2,6-difluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5ClF2N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12) |
InChI 键 |
MUWBLXBEFUIUHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C(=N)N)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)


![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)

![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)





